Cas no 278614-91-8 (2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one)

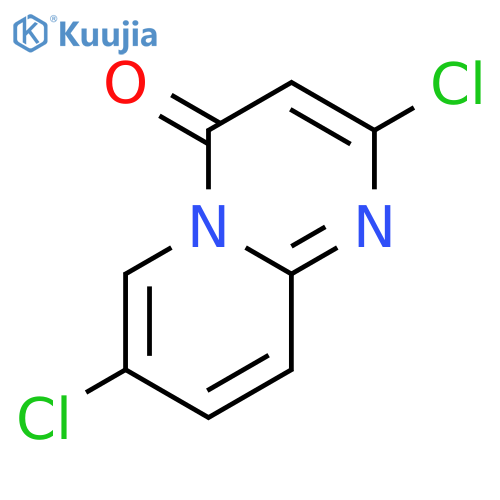

278614-91-8 structure

商品名:2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one

CAS番号:278614-91-8

MF:C8H4Cl2N2O

メガワット:215.036159515381

MDL:MFCD07692319

CID:2621096

PubChem ID:7131618

2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one

- EN300-15420

- 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one

- Z147340662

- 278614-91-8

- DLA61491

- AB93202

- AT15582

- CS-0309055

- F2158-1078

- 2,7-dichloro-4H-pyrido(1,2-a)pyrimidin-4-one

- MFCD07692319

- DTXCID40378770

- HMS1733K14

- 837-707-6

- AKOS009075375

- DTXSID60427936

-

- MDL: MFCD07692319

- インチ: InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H

- InChIKey: NTUDDGZNPQEOQZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl

計算された属性

- せいみつぶんしりょう: 213.9700681g/mol

- どういたいしつりょう: 213.9700681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM468844-1g |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95%+ | 1g |

$266 | 2024-07-28 | |

| Enamine | EN300-15420-2.5g |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95% | 2.5g |

$671.0 | 2023-07-06 | |

| TRC | D483070-50mg |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 50mg |

$ 70.00 | 2022-06-05 | ||

| TRC | D483070-500mg |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 500mg |

$ 365.00 | 2022-06-05 | ||

| Enamine | EN300-15420-0.05g |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95% | 0.05g |

$75.0 | 2023-07-06 | |

| Enamine | EN300-15420-0.1g |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95% | 0.1g |

$110.0 | 2023-07-06 | |

| Enamine | EN300-15420-0.5g |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95% | 0.5g |

$249.0 | 2023-07-06 | |

| Advanced ChemBlocks | O30419-1G |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95% | 1G |

$335 | 2023-09-15 | |

| Aaron | AR018NH6-1g |

2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95% | 1g |

$464.00 | 2025-02-28 | |

| Enamine | EN300-15420-250mg |

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |

278614-91-8 | 95.0% | 250mg |

$157.0 | 2023-09-25 |

2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

278614-91-8 (2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:278614-91-8)2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one

清らかである:99%

はかる:5g

価格 ($):2963